molecular formula C10H14O2 B1639856 2,2'-(1,3-phenylene)diethanol CAS No. 46133-05-5

2,2'-(1,3-phenylene)diethanol

Cat. No.: B1639856
CAS No.: 46133-05-5
M. Wt: 166.22 g/mol
InChI Key: QCYAJCGCGWQKJT-UHFFFAOYSA-N
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Description

2,2'-(1,3-phenylene)diethanol is an organic compound with the chemical formula C10H14O2. It is a colorless liquid that is often used in various chemical and industrial applications. This compound is known for its versatility and is utilized in the synthesis of various other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2'-(1,3-phenylene)diethanol can be synthesized through several methods. One common method involves the acid-catalyzed addition of styrene, followed by hydrogenation and acid-catalyzed epoxidation reactions . The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2'-(1,3-phenylene)diethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

2,2'-(1,3-phenylene)diethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2'-(1,3-phenylene)diethanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2'-(1,3-phenylene)diethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its hydroxyl group provides versatility in chemical synthesis, making it a valuable intermediate in the production of various organic compounds.

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,11-12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAJCGCGWQKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,2′-(1,3-Phenylene)diacetic acid (1.000 g, 5.15 mmol), dissolved in anhydrous tetrahydrofuran (15 mL) was cooled at 0° C. in an ice bath and then added with lithium aluminum hydride (0.5860 g, 15.45 mmol). The reaction mixture was stirred at 0° C. for 3 h, and finally quenched by addition of hydrochloric acid (1N) until pH=7. The solution was filtered through filter paper, and extracted with ethyl acetate (15 mL×2). The organic layer was washed with brine (15 mL×2), dried over sodium sulfate, filtered and concentrated to dryness. The residue so obtained was purified by silica gel column chromatography eluting with a gradient of ethyl acetate in hexanes (50%-80%) to furnish the desired product. Yield 61%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

To a stirred solution of (3-carboxymethylphenyl)acetic acid (1.0 g, 5.15 mmol) in THF (100 mL) was added slowly borane dimethyl sulfide (2.3 mL, 30.9 mmol). The resulting solution was stirred overnight (˜18 hours) and then quenched by slowly adding 1N HCl (100 mL). The mixture was then extracted using EtOAc (3×100 mL) and the combined organic layers were washed with saturated NaCl (100 mL), dried over magnesium sulfate, filtered and concentrated under vacuum to provide 750 mg of the title intermediate (87% yield), which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

To a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, thermocouple and nitrogen inlet was added 16 g (0.42 mol) of lithium aluminum hydride (95%) and 800 ml of anhydrous THF. The addition funnel was charged with a solution of 40 g (0.21 mol) of 1,3-phenylenediacetic acid in 500 ml of anhydrous THF. The diacid was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete, the ice bath was removed and the suspension allowed to reach room temperature overnight after which time it was re-cooled and 100 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 21 g (62%) of the title compound as a clear, colorless oil.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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